

computational modeling of 5-(benzyloxy)isophthalic acid molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(BenzylOxy)isophthalic acid

Cat. No.: B038652

[Get Quote](#)

Computational Modeling of 5-(BenzylOxy)isophthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational modeling of the molecular structure of **5-(benzyloxy)isophthalic acid**. This molecule, with its combination of a rigid isophthalic acid core and a flexible benzylOxy substituent, presents an interesting subject for computational analysis, offering insights into its conformational flexibility, electronic properties, and potential intermolecular interactions. Such understanding is crucial for its application in materials science, coordination chemistry, and drug development.

Introduction

5-(BenzylOxy)isophthalic acid is a benzenedicarboxylic acid derivative.^[1] Its structural and electronic characteristics are of significant interest for the design of novel materials and potential pharmaceutical agents. Computational modeling provides a powerful tool to investigate these properties at an atomic level, complementing and guiding experimental studies. This guide outlines the theoretical background, methodological workflow, and expected outcomes of a computational study on this molecule. While direct computational studies on **5-(benzyloxy)isophthalic acid** are not readily available in the public domain, this guide leverages experimental data from the closely related compound, 5-[(4-

carboxybenzyl)oxy]isophthalic acid, and established computational methodologies for similar organic molecules.[2][3][4]

Molecular Structure and Properties

The molecular structure of **5-(benzyloxy)isophthalic acid** ($C_{15}H_{12}O_5$) consists of a central isophthalic acid moiety substituted with a benzyloxy group at the 5-position.[5] The key structural features include the planar phenyl rings and the flexible ether linkage.

Key Molecular Properties:

Property	Value
Molecular Formula	$C_{15}H_{12}O_5$
Molecular Weight	272.25 g/mol [5]
IUPAC Name	5-(benzyloxy)benzene-1,3-dicarboxylic acid

Computational Methodology

A robust computational investigation of **5-(benzyloxy)isophthalic acid** involves a multi-step approach, starting from geometry optimization to the analysis of electronic properties and molecular dynamics.

Geometry Optimization

The initial step is to obtain a stable, low-energy conformation of the molecule. Density Functional Theory (DFT) is a widely used and accurate method for this purpose.[4][6]

Experimental Protocol: DFT Geometry Optimization

- Initial Structure Generation: A 3D structure of **5-(benzyloxy)isophthalic acid** is built using molecular modeling software (e.g., Avogadro, GaussView).
- Computational Method Selection: The B3LYP hybrid functional is a common choice for organic molecules, offering a good balance between accuracy and computational cost.[3]

- Basis Set Selection: A Pople-style basis set, such as 6-311++G(d,p), is suitable for providing a flexible description of the electron density, including polarization and diffuse functions to account for potential hydrogen bonding.[6]
- Calculation Execution: The geometry optimization is performed using a quantum chemistry software package like Gaussian, ORCA, or NWChem.[7] The calculation is typically run in the gas phase or with a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate solution conditions.
- Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic data and vibrational spectra.

Structural Parameter Analysis

Once the geometry is optimized, key structural parameters such as bond lengths, bond angles, and dihedral angles can be extracted and compared with available experimental data. For **5-(benzyloxy)isophthalic acid**, we can use the crystal structure data of the closely related 5-[(4-carboxybenzyl)oxy]isophthalic acid as a benchmark.[2][8]

Table 1: Comparison of Calculated and Experimental Structural Parameters

Parameter	Calculated (DFT/B3LYP/6-311++G(d,p))	Experimental (X-ray Crystallography) for 5-[(4-carboxybenzyl)oxy]isophthalic acid[2]
Bond Lengths (Å)		
C-O (ether)	Calculated Value	1.36 - 1.43
C=O (carboxyl)	Calculated Value	1.25 - 1.27
C-O (carboxyl)	Calculated Value	1.29 - 1.32
C-C (aromatic)	Calculated Value	1.38 - 1.40
Bond Angles (°)		
C-O-C (ether)	Calculated Value	~118
O-C=O (carboxyl)	Calculated Value	123.17 - 123.74
Dihedral Angles (°)		
Phenyl Ring - Phenyl Ring	Calculated Value	87.78

Note: "Calculated Value" represents the expected output from the computational modeling described.

Electronic Properties Analysis

DFT calculations also provide valuable information about the electronic structure of the molecule.

Key Electronic Properties to Analyze:

- **HOMO-LUMO Energies:** The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of chemical stability.[6]

- Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is particularly useful for predicting sites of intermolecular interactions.
- Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule.

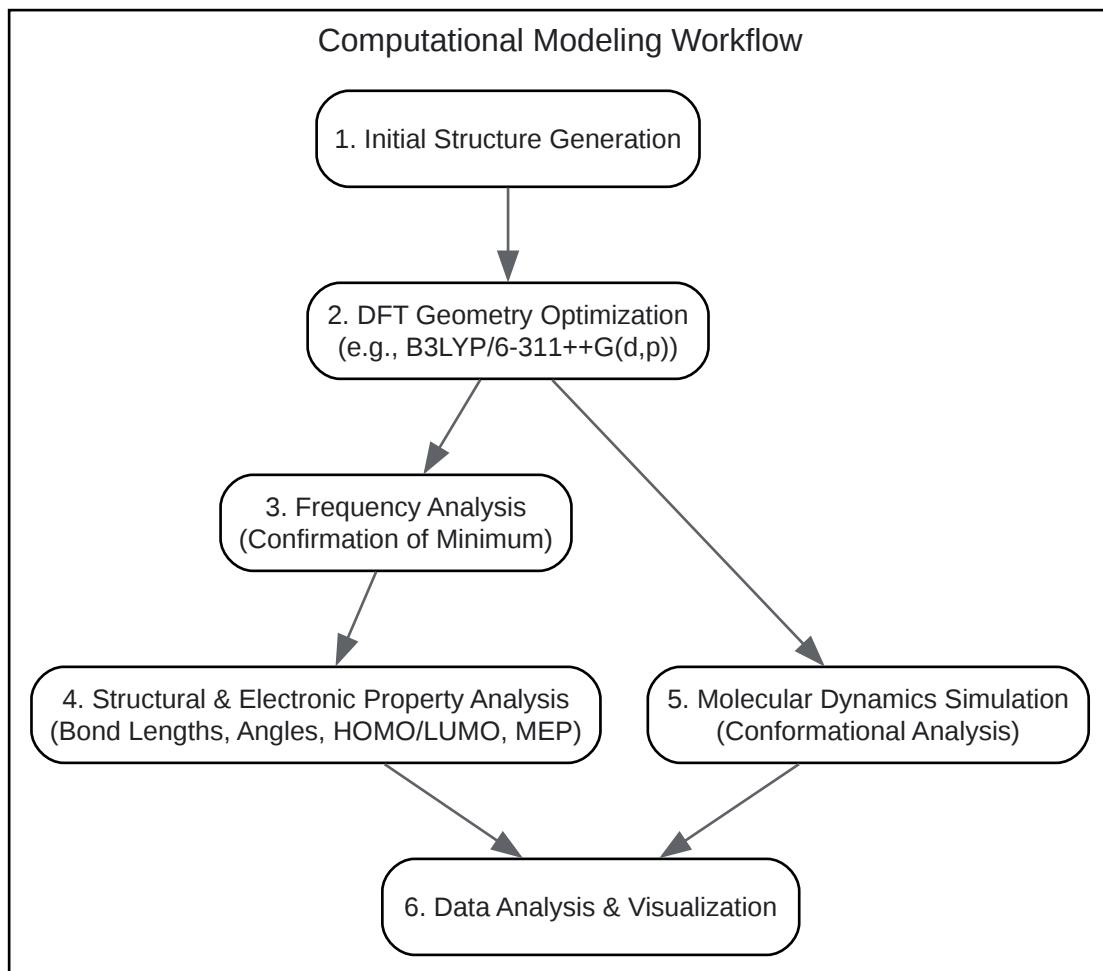
Table 2: Calculated Electronic Properties

Property	Calculated Value (DFT/B3LYP/6-311++G(d,p))
HOMO Energy (eV)	Calculated Value
LUMO Energy (eV)	Calculated Value
HOMO-LUMO Gap (eV)	Calculated Value
Dipole Moment (Debye)	Calculated Value

Molecular Dynamics Simulations

To explore the conformational landscape and dynamic behavior of **5-(benzyloxy)isophthalic acid**, molecular dynamics (MD) simulations can be performed.

Experimental Protocol: Molecular Dynamics Simulation

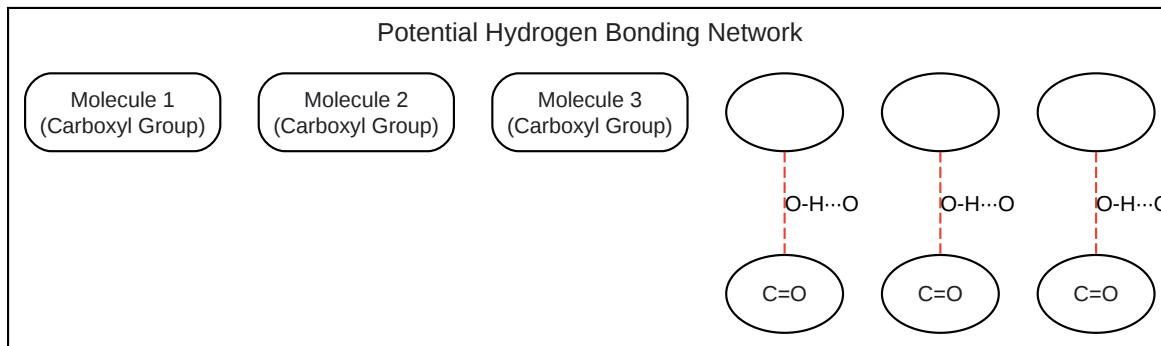

- Force Field Selection: A suitable classical force field for organic molecules, such as AMBER, CHARMM, or GROMOS, is chosen.
- System Setup: The molecule is placed in a simulation box, typically solvated with an explicit solvent like water to mimic physiological or solution conditions.
- Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble) to reach a stable state.

- Production Run: A long simulation (nanoseconds to microseconds) is run to sample the conformational space of the molecule.
- Trajectory Analysis: The resulting trajectory is analyzed to study conformational changes, hydrogen bonding dynamics, and other time-dependent properties.

Visualizations

Computational Workflow

The following diagram illustrates the overall workflow for the computational modeling of **5-(benzyloxy)isophthalic acid**.



[Click to download full resolution via product page](#)

Caption: Computational modeling workflow for **5-(benzyloxy)isophthalic acid**.

Key Intermolecular Interactions

Based on the crystal structure of related compounds, hydrogen bonding is a key intermolecular interaction. The following diagram illustrates the potential hydrogen bonding network.

[Click to download full resolution via product page](#)

Caption: Diagram of potential intermolecular hydrogen bonds.

Conclusion

This technical guide has outlined a comprehensive computational approach for the detailed analysis of the molecular structure and properties of **5-(benzyloxy)isophthalic acid**. By combining quantum chemical calculations with molecular dynamics simulations, researchers can gain significant insights into its conformational preferences, electronic landscape, and dynamic behavior. The methodologies and expected results presented herein provide a solid framework for future computational studies on this and related molecules, which will be invaluable for their application in the development of new materials and therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isophthalic Acid | C8H6O4 | CID 8496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crystal structure of 5-[(4-carboxybenzyl)oxy]isophthalic acid - PMC [[pmc.ncbi.nlm.nih.gov](https://PMC.ncbi.nlm.nih.gov)]
- 3. researchgate.net [researchgate.net]
- 4. Quantum chemical investigation and experimental verification on the aquatic photochemistry of the sunscreen 2-phenylbenzimidazole-5-sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-(benzyloxy)isophthalic acid - CD Bioparticles [cd-bioparticles.net]
- 6. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 7. Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines | Supercomputing Frontiers and Innovations [superfri.org]
- 8. scienceopen.com [scienceopen.com]
- To cite this document: BenchChem. [computational modeling of 5-(benzyloxy)isophthalic acid molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b038652#computational-modeling-of-5-benzyloxy-isophthalic-acid-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com